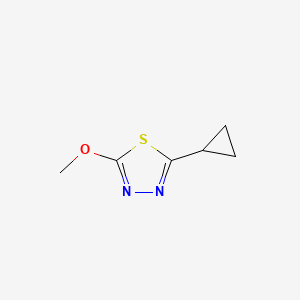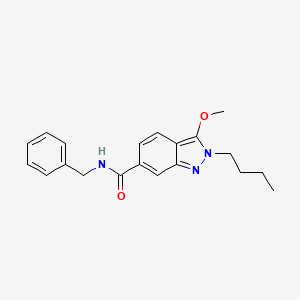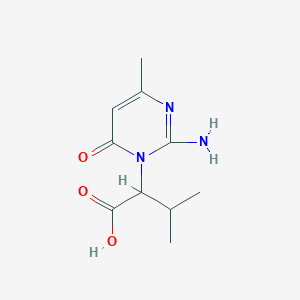
1(6h)-Pyrimidineacetic acid,2-amino-a-isopropyl-4-methyl-6-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(6h)-Pyrimidineacetic acid,2-amino-a-isopropyl-4-methyl-6-oxo- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(6h)-Pyrimidineacetic acid,2-amino-a-isopropyl-4-methyl-6-oxo- typically involves multi-step organic reactions. Common starting materials might include pyrimidine derivatives, acetic acid, and isopropylamine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1(6h)-Pyrimidineacetic acid,2-amino-a-isopropyl-4-methyl-6-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1(6h)-Pyrimidineacetic acid,2-amino-a-isopropyl-4-methyl-6-oxo- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-2-carboxylic acid: Another pyrimidine derivative with similar structural features.
2-Amino-4-methylpyrimidine: Shares the amino and methyl substituents on the pyrimidine ring.
6-Oxo-1,6-dihydropyrimidine: Contains the oxo group at the same position.
Uniqueness
1(6h)-Pyrimidineacetic acid,2-amino-a-isopropyl-4-methyl-6-oxo- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H15N3O3/c1-5(2)8(9(15)16)13-7(14)4-6(3)12-10(13)11/h4-5,8H,1-3H3,(H2,11,12)(H,15,16) |
InChI Key |
CWNDXMHDAPDORT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)C(C(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethoxybenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B13097108.png)
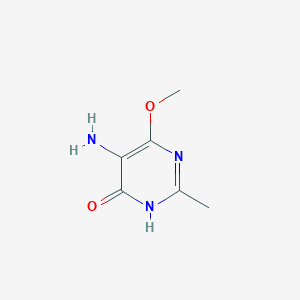
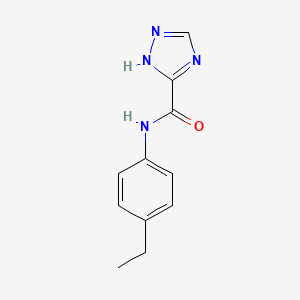
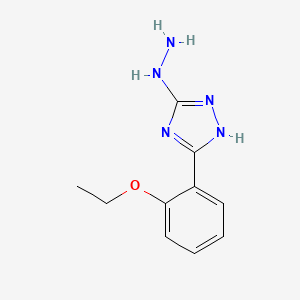

![tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B13097138.png)

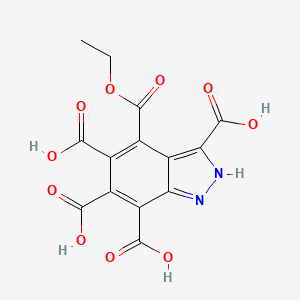
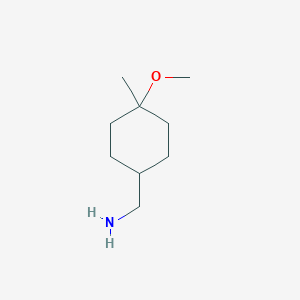

![7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline](/img/structure/B13097166.png)
